molecular formula C8H8N2O3S B12601266 2-Butenoic acid, 2-methyl-4-oxo-4-(2-thiazolylamino)-, (2E)- CAS No. 649554-02-9

2-Butenoic acid, 2-methyl-4-oxo-4-(2-thiazolylamino)-, (2E)-

Cat. No.: B12601266
CAS No.: 649554-02-9
M. Wt: 212.23 g/mol
InChI Key: LQMDSXLXFGYONW-UHFFFAOYSA-N
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Description

The compound 2-Butenoic acid, 2-methyl-4-oxo-4-(2-thiazolylamino)-, (2E)- (hereafter referred to as Compound A) is a substituted α,β-unsaturated carboxylic acid featuring a thiazole ring at the 4-position. The (2E)-configuration indicates the trans geometry of the double bond, which influences reactivity and intermolecular interactions.

Thiazole-containing compounds are notable for antimicrobial, anti-inflammatory, and enzyme-inhibitory activities, as highlighted in studies of structurally similar molecules . The presence of the thiazole ring—a sulfur- and nitrogen-containing heterocycle—enhances hydrogen-bonding capacity and electronic delocalization, which may improve binding to biological targets compared to simpler derivatives.

Properties

CAS No.

649554-02-9

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

IUPAC Name

2-methyl-4-oxo-4-(1,3-thiazol-2-ylamino)but-2-enoic acid

InChI

InChI=1S/C8H8N2O3S/c1-5(7(12)13)4-6(11)10-8-9-2-3-14-8/h2-4H,1H3,(H,12,13)(H,9,10,11)

InChI Key

LQMDSXLXFGYONW-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NC1=NC=CS1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 2-methyl-4-oxo-4-(2-thiazolylamino)-, (2E)- typically involves the reaction of thiazole derivatives with butenoic acid precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

General Reactivity of α,β-Unsaturated Carbonyl Systems

The compound’s α,β-unsaturated carbonyl motif (4-oxo-2-butenoic acid backbone) suggests susceptibility to:

  • Conjugate Additions : Nucleophiles (e.g., amines, thiols) may attack the β-position of the α,β-unsaturated system .

  • Cycloadditions : Participation in Diels-Alder or [2+2] cycloadditions due to electron-deficient double bonds .

  • Reductions : Selective reduction of the double bond or ketone group using agents like NaBH₄ or catalytic hydrogenation .

Thiazolylamino Group Reactivity

The 2-thiazolylamino substituent introduces potential for:

  • Hydrogen Bonding : The NH group may act as a hydrogen bond donor, influencing regioselectivity in reactions .

  • Nucleophilic Substitution : The amino group could participate in condensations (e.g., with carbonyl compounds) or form Schiff bases .

  • Heterocycle Functionalization : Modifications to the thiazole ring (e.g., alkylation, halogenation) may alter electronic properties .

Table 1: Reactivity of Structurally Related Derivatives

CompoundKey ReactionsReference
4-Oxo-4-(2-thienyl)-2-butenoic acidCyclization with hydrazines to form pyridazinones
4-Oxo-4-(3,4-dichlorophenyl)-2-butenoic acidCondensation with antipyrin to form butanoic acid derivatives
4-Oxo-2-butenoic acid derivativesMicrowave-assisted aldol condensations with methyl ketones

For the target compound, analogous reactions might include:

  • Condensation with Hydrazines : Formation of pyridazinone or pyridazine derivatives, as seen in .

  • Microwave-Assisted Functionalization : Efficient synthesis of derivatives using optimized microwave conditions .

Synthetic Routes and Derivative Formation

While direct data on the target compound is absent, the following pathways are plausible based on literature:

  • Stepwise Synthesis :

    • Step 1 : Prepare the α,β-unsaturated backbone via aldol condensation of methyl glyoxylate with a methyl ketone .

    • Step 2 : Introduce the thiazolylamino group via nucleophilic substitution or coupling reactions .

  • Post-Functionalization :

    • React the preformed 4-oxo-2-butenoic acid scaffold with 2-aminothiazole under acidic or basic conditions .

Challenges and Research Gaps

  • Stability Issues : The α,β-unsaturated system may undergo unwanted polymerization under harsh conditions.

  • Regioselectivity : Competing reactions at the carbonyl vs. double bond require careful optimization .

  • Lack of Direct Studies : No peer-reviewed publications explicitly address this compound, necessitating experimental validation.

Recommendations for Future Work

  • Computational Modeling : Use frontier orbital analysis (as in ) to predict reactivity and regioselectivity.

  • Exploration of Catalytic Systems : Screen catalysts for efficient conjugate additions or cyclizations.

  • Biological Activity Screening : Given the bioactivity of related 4-oxo-2-butenoic acids , assess pharmacological potential.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following properties:

  • Molecular Formula : C8H8N2O3S
  • Molecular Weight : 212.226 g/mol
  • Structure : The compound features a thiazole ring, which is significant for its biological activity.

Medicinal Applications

1. Antimicrobial Activity

Research indicates that derivatives of 2-butenoic acid compounds exhibit potent antimicrobial properties. For instance, studies have shown that related thiazole derivatives possess significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The activity of these compounds often surpasses that of standard antibiotics like ampicillin .

Case Study : A study published in 2023 demonstrated that certain thiazole derivatives derived from 2-butenoic acid showed effective inhibition against Escherichia coli and Enterobacter cloacae, with minimum inhibitory concentrations (MIC) as low as 0.004 mg/mL .

2. Anti-Ulcer Activity

The compound has been investigated for its potential as an anti-ulcer agent. In a patent (US4867737A), it was noted that derivatives of 4-phenyl-4-oxo-2-butenoic acid demonstrated significant anti-ulcer effects through mechanisms involving gastric mucosal protection and anti-secretory activity .

Case Study : Clinical trials have indicated that these compounds can be effective in treating conditions such as hyperchlorhydria and gastric ulcers by reducing gastric acid secretion and enhancing mucosal defense mechanisms .

Toxicity and Safety Profile

While the therapeutic potential is promising, understanding the toxicity profile is crucial for further development. Preliminary studies suggest that while some derivatives exhibit low toxicity in vitro, comprehensive toxicological evaluations are necessary to ensure safety for human use.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 2-methyl-4-oxo-4-(2-thiazolylamino)-, (2E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity and physicochemical properties of Compound A are influenced by its substituents. Below is a comparative analysis with key analogues:

Compound Name Substituents/Functional Groups Key Properties/Bioactivity Reference
Compound A 4-(2-Thiazolylamino), 4-oxo, (2E)-configuration Hypothesized antimicrobial activity
2-Butenoic acid, 2-methyl- No thiazole/amide substituent Antimicrobial, anti-inflammatory
(2E)-4-Ethoxy-4-oxo-2-butenoic acid 4-Ethoxy ester Ester form; increased volatility
2-Butenoic acid, methyl ester, (2E)- Methyl ester CAS 623-43-8; used in fragrances, solvents
4-(4H-1,2,4-Triazol-4-ylamino) derivative Triazole substituent Potential antifungal/antiviral activity
Key Observations:

Bioactivity: Compound A’s thiazole group may enhance antimicrobial potency compared to 2-Butenoic acid, 2-methyl-, which lacks heterocyclic substituents . Triazole analogues (e.g., from ) exhibit antifungal properties, suggesting that nitrogen-rich heterocycles improve targeting of microbial enzymes .

Physicochemical Properties :

  • Ester derivatives (e.g., ethoxy or methyl esters) exhibit higher volatility and lower solubility in polar solvents compared to the carboxylic acid form (Compound A) .
  • The thiazole ring in Compound A enables hydrogen bonding (O–H⋯N/S interactions), as seen in crystallographic studies of similar oxamide derivatives .

Synthetic Accessibility: Compound A’s synthesis likely requires coupling of thiazolylamine with a 4-oxo-2-butenoic acid precursor, analogous to triazole derivatives synthesized via condensation .

Crystallographic and Stability Considerations

Compound A’s planar geometry (inferred from similar structures in ) facilitates π-π stacking and hydrogen bonding, enhancing crystal stability. In contrast, ester derivatives (e.g., methyl crotonate) lack strong intermolecular interactions, resulting in lower melting points .

Biological Activity

2-Butenoic acid, 2-methyl-4-oxo-4-(2-thiazolylamino)-, (2E) (CAS No. 649554-02-9) is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and applications in medicinal chemistry.

  • Molecular Formula : C8_8H8_8N2_2O3_3S
  • Molecular Weight : 212.226 g/mol
  • Structure : The compound features a thiazole ring which is often associated with various biological activities.

Antimicrobial Properties

Research indicates that derivatives of 4-oxo-2-butenoic acids exhibit notable antimicrobial activity. The thiazole moiety is known to enhance the antimicrobial efficacy of compounds, making them suitable candidates for developing new antibiotics. In a study focusing on the synthesis of various 4-oxo-butenoic acids, it was found that these compounds could inhibit the growth of several bacterial strains, suggesting their potential as antimicrobial agents .

Anti-inflammatory Effects

Recent patents have explored the use of derivatives of 2-butenoic acid in treating inflammation-related diseases. Specifically, compounds derived from this structure have shown promise in reducing inflammatory responses in cellular models . The underlying mechanism appears to involve modulation of inflammatory cytokines and pathways, which could be beneficial in conditions such as arthritis and other inflammatory disorders .

Antitumor Activity

There is emerging evidence that suggests certain analogs of 2-butenoic acid may possess antitumor properties. Studies have indicated that these compounds can induce apoptosis in cancer cell lines, potentially through the activation of specific signaling pathways related to cell death . Further research is necessary to elucidate the precise mechanisms and efficacy in vivo.

Synthesis Methods

The synthesis of 2-butenoic acid derivatives typically involves aldol condensation reactions. A notable method includes microwave-assisted synthesis which allows for efficient production with moderate to excellent yields across various substrates . This method not only simplifies the synthetic route but also enhances the overall efficiency compared to traditional methods.

Case Studies

Study Findings Implications
Study on Antimicrobial Activity Demonstrated significant inhibition against Gram-positive bacteriaPotential for development into novel antibiotics
Patent on Anti-inflammatory Applications Showed reduction in inflammatory markers in vitroCould lead to new treatments for chronic inflammatory diseases
Research on Antitumor Effects Induced apoptosis in specific cancer cell linesSuggests potential use in cancer therapy

Q & A

Basic: What are the recommended synthetic routes for preparing (2E)-2-methyl-4-oxo-4-(2-thiazolylamino)-2-butenoic acid?

Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with functionalization of the thiazole ring followed by coupling with a β-keto acid derivative. A plausible approach includes:

  • Step 1: React 2-aminothiazole with a β-keto ester (e.g., methyl acetoacetate) under acidic conditions to form the thiazolylamino-keto intermediate.
  • Step 2: Dehydration of the intermediate via acid catalysis (e.g., H₂SO₄) to form the α,β-unsaturated (E)-configured carbonyl system.
  • Step 3: Hydrolysis of the ester group under basic conditions (e.g., NaOH/EtOH) to yield the final carboxylic acid.
    Key Considerations: Optimize reaction temperature (e.g., 60–80°C for Step 1) and monitor stereochemistry using NMR or HPLC .

Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:
Use a combination of analytical techniques:

  • Melting Point (mp): Compare observed mp (if available) with literature values (e.g., similar thiazole derivatives show mp ranges of 139–140°C, as seen in ).
  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm E-configuration via coupling constants (J ≈ 12–16 Hz for trans α,β-unsaturated protons) and thiazole ring protons (δ 7.0–8.5 ppm).
    • IR: Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H (broad ~2500–3000 cm⁻¹).
  • HPLC/MS: Quantify purity (>97%) and verify molecular ion peaks (e.g., calculated MW: ~225 g/mol for C₈H₈N₂O₃S) .

Advanced: What mechanistic insights exist for the α,β-unsaturated carbonyl system’s reactivity in this compound?

Methodological Answer:
The α,β-unsaturated carbonyl moiety participates in:

  • Michael Addition: Nucleophilic attack at the β-carbon (e.g., by thiols or amines), useful for derivatization.
  • Electrophilic Aromatic Substitution: Thiazole’s electron-rich N-atom directs regioselective functionalization.
    Experimental Design:
  • Conduct kinetic studies using varying nucleophiles (e.g., glutathione for bioactivity assays).
  • Monitor reaction progress via UV-Vis (λmax shifts due to conjugation changes) or LC-MS.
    Data Contradictions: Conflicting reports on thiazole’s electron-withdrawing/donating effects require DFT calculations to resolve .

Advanced: How can computational modeling predict the compound’s stability under physiological conditions?

Methodological Answer:

  • Software Tools: Use Gaussian or ACD/Labs Percepta (as in ) to calculate:
    • pKa: Predict carboxylic acid dissociation (estimated ~3.5–4.5).
    • LogP: Evaluate lipophilicity (predicted ~1.2–1.8 for C₈H₈N₂O₃S).
  • Molecular Dynamics (MD): Simulate hydrolysis of the α,β-unsaturated system in aqueous buffers (pH 7.4).
    Validation: Compare computed spectra (e.g., IR, NMR) with experimental data to refine models .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Storage Conditions:
    • Temperature: -20°C in airtight containers to prevent hydrolysis.
    • Solubility: Store in dry DMSO or THF (solubility ~10–20 mg/mL).
  • Degradation Pathways:
    • Hydrolysis of the thiazolylamino group under high humidity.
    • Photooxidation of the α,β-unsaturated system (avoid light exposure).
      Mitigation: Use argon/vacuum sealing and periodic HPLC checks .

Advanced: What strategies are employed to study its potential enzyme inhibition activity?

Methodological Answer:

  • Target Selection: Prioritize enzymes with thiazole-binding pockets (e.g., kinases or cytochrome P450).
  • Assay Design:
    • Fluorescence Polarization (FP): Label the compound with a fluorophore to monitor binding.
    • ITC (Isothermal Titration Calorimetry): Quantify binding thermodynamics (ΔH, Kd).
  • Data Interpretation: Compare IC₅₀ values with structurally similar inhibitors (e.g., ’s thiazole derivatives show IC₅₀ ~0.5–5 μM for kinase targets) .

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